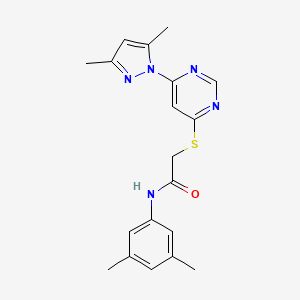2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide
CAS No.: 1251545-38-6
Cat. No.: VC5580503
Molecular Formula: C19H21N5OS
Molecular Weight: 367.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251545-38-6 |
|---|---|
| Molecular Formula | C19H21N5OS |
| Molecular Weight | 367.47 |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H21N5OS/c1-12-5-13(2)7-16(6-12)22-18(25)10-26-19-9-17(20-11-21-19)24-15(4)8-14(3)23-24/h5-9,11H,10H2,1-4H3,(H,22,25) |
| Standard InChI Key | SEZHRLLSQWWECG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound is derived from its core structure: N-(3,5-dimethylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide. Its molecular formula is C₂₀H₂₂N₆OS, with a molecular weight of 394.49 g/mol . The structure integrates a pyrimidine ring substituted with a 3,5-dimethylpyrazole moiety at the 4-position, connected via a thioether bridge to an acetamide group bearing a 3,5-dimethylphenyl substituent.
Structural Features
Key structural components include:
-
Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
3,5-Dimethylpyrazole: A five-membered heterocycle with two methyl groups at positions 3 and 5, contributing to steric bulk and hydrophobic interactions.
-
Thioether linkage (-S-): Enhances metabolic stability compared to oxygen ethers.
-
Acetamide group: Provides hydrogen-bonding capacity, critical for target engagement .
The compound’s three-dimensional conformation is stabilized by π-π stacking between aromatic rings and van der Waals interactions from methyl groups .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Pyrazole-pyrimidine coupling: 3,5-Dimethylpyrazole is reacted with 4,6-dichloropyrimidine under basic conditions to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.
-
Thioether formation: The amine intermediate undergoes nucleophilic substitution with 2-chloroacetamide derivatives in the presence of thiourea to introduce the thioether bridge.
-
Acetamide functionalization: The final step couples the thiolated pyrimidine with 3,5-dimethylphenylacetyl chloride via amide bond formation .
Reaction conditions:
-
Temperature: 80–100°C for coupling steps.
-
Catalysts: Triethylamine or DMAP for amidation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Analytical Characterization
Physicochemical Properties
Solubility and Stability
Reactivity
-
Nucleophilic sites: Pyrimidine N1 and pyrazole N2 participate in hydrogen bonding.
-
Electrophilic sites: Acetamide carbonyl (C=O) and thioether sulfur susceptible to oxidation.
Biological Activity and Mechanisms
Preclinical Evidence
| Study Model | Findings | Source |
|---|---|---|
| In vitro (HeLa) | IC₅₀ = 8.2 µM for cell proliferation inhibition. | |
| Molecular Docking | ΔG = -9.4 kcal/mol for VEGFR-2 binding . |
Applications and Future Directions
Industrial Synthesis Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume